Liwaconitine
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Overview
Description
Liwaconitine is a natural product found in Aconitum forrestii with data available.
Scientific Research Applications
Cardiac Applications : Lappaconitine has been shown to block cloned human heart sodium channels, suggesting potential use in treating heart conditions (Wright, 2001).
Pain Management : It is used broadly as a non-addictive potent analgesic, particularly for cancer and postoperative pain. Lappaconitine has been shown to possess significant analgesic effects in various inflammatory pain models (Yang et al., 2015); (Ming, 2003).
Anti-Inflammatory Properties : Novel lappaconitine derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing effectiveness in inhibiting key inflammatory mediators (Pang et al., 2019).
Cancer Therapy : Lappaconitine sulfate has demonstrated apoptosis-inducing effects in human colon cancer cells, providing insights into its potential as an anti-cancer agent (Qu et al., 2019).
Neurological Applications : Studies have shown that lappaconitine can inhibit neuronal excitability in rat hippocampal slices, indicating potential applications in treating conditions like epilepsy (Ameri et al., 1996).
Pharmacokinetics and Metabolism : Research has been conducted to understand the metabolism of lappaconitine in liver microsomes and in vivo, providing critical insights for its safe and effective use (Yang et al., 2015).
Formulations for Enhanced Delivery : Due to its poor water solubility and sensitivity to light, efforts have been made to develop new formulations of lappaconitine for different therapeutic purposes, enhancing its clinical applicability (Si-s, 2014).
Other Applications : Lappaconitine has also been evaluated for its effects on non-small cell lung cancer in vitro, showcasing its cytotoxic effect and potential molecular mechanisms (Sheng et al., 2014).
Properties
CAS No. |
86408-15-3 |
---|---|
Molecular Formula |
C41H53NO11 |
Molecular Weight |
735.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S,13S,17R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-8-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C41H53NO11/c1-8-42-21-38(22-46-2)18-17-28(49-5)41-27-19-39(45)29(50-6)20-40(31(34(41)42)32(51-7)33(38)41,53-37(44)24-11-15-26(48-4)16-12-24)30(27)35(39)52-36(43)23-9-13-25(47-3)14-10-23/h9-16,27-35,45H,8,17-22H2,1-7H3/t27-,28?,29+,30-,31?,32?,33-,34?,35-,38+,39+,40?,41?/m1/s1 |
InChI Key |
RYCIRRXOFHVZHA-OTKWNMINSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)C5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Synonyms |
8-O-(4-Methoxybenzoyl-forestine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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